molecular formula C18H18N2O4 B2913267 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1795478-48-6

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2913267
CAS RN: 1795478-48-6
M. Wt: 326.352
InChI Key: BTHAHNRYHIGMIB-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide, also known as HPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPC is a chromene derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Polymer Applications

  • Polyamide Synthesis : A study by Nechifor (2009) described the synthesis of novel poly(coumarin-amide)s using a diacid derivative of 2-oxo-2H-chromene-3-carboxylic acid. These polyamides, containing photosensitive coumarin groups, demonstrated good thermal properties and film-forming capabilities, indicating potential use in materials science (Nechifor, 2009).

  • Properties of Aromatic Polyamides : In another study by Nechifor (2009), aromatic polyamides with coumarin chromophores were synthesized, showcasing good solubility in polar solvents and strong UV absorption, suggesting their use in photoactive materials (Nechifor, 2009).

Chemical Synthesis and Heterocyclic Compounds

  • Enaminones Synthesis : Grošelj et al. (2013) developed a method for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. This process involves enaminones, useful for creating other functionalized heterocycles (Grošelj et al., 2013).

Biochemical and Medical Research

  • Molecular Probe Synthesis : Singh et al. (2008) synthesized N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, a DNA-binding, coumarin-based fluorescent hydroxyl radical indicator. This compound is used to detect hydroxyl radicals produced by Na125I and gamma-rays, highlighting its importance in biochemical research (Singh et al., 2008).

Supramolecular Chemistry

  • Host-Guest Interactions : Aliaga et al. (2015) investigated the interaction of coumarin-derivative dyes with cucurbit[7]uril, forming supramolecular ternary complexes with mercuric ions. These complexes have potential applications in designing functional systems for various chemical and biological processes (Aliaga et al., 2015).

Antimicrobial Research

  • Antimicrobial Activity : Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides with demonstrated antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Ukhov et al., 2021).

properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-10-4-6-14(20)15(21)8-9-19-17(22)13-11-12-5-2-3-7-16(12)24-18(13)23/h2-7,10-11,15,21H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAHNRYHIGMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

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